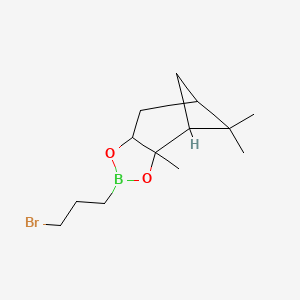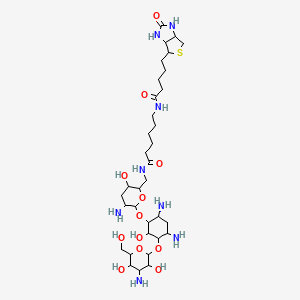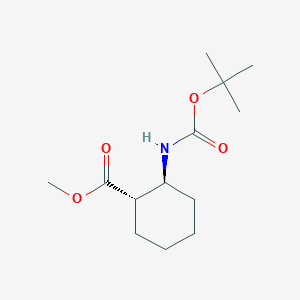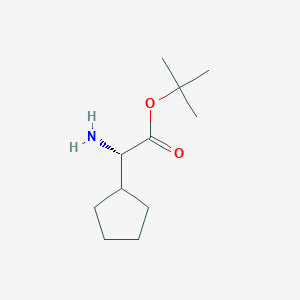![molecular formula C11H15N5O4S B12290089 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-thioguanosine is a modified nucleoside with the molecular formula C11H15N5O4S It is a derivative of guanosine, where the oxygen atom at the sixth position is replaced by a sulfur atom, and a methyl group is attached to the nitrogen atom at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-6-thioguanosine can be synthesized through several methods. One common approach involves the methylation of 6-thioguanosine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: While specific industrial production methods for 1-Methyl-6-thioguanosine are not well-documented, the general principles of nucleoside synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as dithiothreitol (DTT).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-thioguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is employed in studies involving RNA and DNA modifications, particularly in understanding the role of sulfur-containing nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to incorporate into nucleic acids makes it a candidate for disrupting viral replication and cancer cell proliferation.
Industry: The compound is used in the development of diagnostic tools and as a reagent in biochemical assays.
Wirkmechanismus
1-Methyl-6-thioguanosine exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can disrupt normal base pairing and interfere with nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, and can also affect signaling pathways related to cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
6-Thioguanosine: Similar in structure but lacks the methyl group at the first position. It is widely used in the treatment of leukemia.
6-Mercaptopurine: Another thiopurine derivative used as an anticancer and immunosuppressive agent.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine, used in autoimmune diseases and organ transplantation.
Uniqueness: 1-Methyl-6-thioguanosine is unique due to its specific structural modifications, which confer distinct biochemical properties. The presence of the methyl group can influence its interaction with enzymes and nucleic acids, potentially enhancing its stability and efficacy in therapeutic applications.
Eigenschaften
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZHHCJWDWGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)





![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)



